Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4

Bioanalytical Method Validation LC-MS/MS Matrix Effects

This deuterated internal standard corrects LC-MS/MS matrix effects and ion suppression for precise 4'-hydroxyphenyl carvedilol quantification in regulatory PK/bioequivalence studies. Validated for human plasma (0.01–10 ng/mL) and cross-validated in preclinical matrices, ensuring rapid method development, regulatory acceptance, and high-sensitivity detection for low-dose and DDI studies.

Molecular Formula C24H26N2O5
Molecular Weight 426.5 g/mol
Cat. No. B12378311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4
Molecular FormulaC24H26N2O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i11D2,12D2
InChIKeyZCJHEORDHXCJNB-AREBVXNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carvedilol Metabolite 4-Hydroxyphenyl Carvedilol-d4 for Analytical Quantification and Pharmacokinetic Research


Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is a deuterium-labeled analogue of 4-Hydroxyphenyl Carvedilol, the primary pharmacologically active metabolite of the non-selective beta-adrenergic blocker Carvedilol . As a stable isotope-labeled internal standard (SIL-IS), it is designed for use in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to facilitate precise quantification of the unlabeled metabolite in biological matrices .

Why Carvedilol Metabolite 4-Hydroxyphenyl Carvedilol-d4 Cannot Be Replaced by Unlabeled or Generic Deuterated Standards


The use of a non-deuterated 4-Hydroxyphenyl Carvedilol as an internal standard introduces significant risk of quantification error due to matrix effects and ion suppression variability in LC-MS/MS analyses [1]. While stable isotope-labeled internal standards are generally accepted as the gold standard for correcting such variability, research has shown that even deuterated analogues of structurally similar molecules may not perfectly co-elute with the analyte, leading to differential ion suppression and inaccurate peak area ratios [2]. Therefore, a generic substitution, even with another deuterated carvedilol analogue, cannot guarantee the necessary analytical specificity and quantitative accuracy required for robust pharmacokinetic (PK) studies or bioequivalence trials, particularly those intended for regulatory submission where precise metabolite quantification is critical [3].

Quantitative Differentiation Evidence for Carvedilol Metabolite 4-Hydroxyphenyl Carvedilol-d4


Matrix Effect Mitigation and Assay Precision Compared to Non-Deuterated IS

In validated UPLC-MS/MS methods for quantifying 4'-hydroxyphenyl carvedilol in human plasma, the use of a deuterated internal standard (SIL-IS) like 4-Hydroxyphenyl Carvedilol-d4 ensures high assay recovery and precision. For instance, one study using a SIL-IS reported an assay recovery of 94–99% and intra- and inter-batch precision (% CV) ranging from 0.74 to 3.88 [1]. In contrast, research on carvedilol demonstrated that a deuterated IS does not always correct for matrix effects; a high level of matrix suppression differentially affected the ionization of carvedilol-S and its deuterated IS, leading to significant changes in the analyte-to-IS peak area ratio and impacting method accuracy [2]. This highlights that the specific use of the matched deuterated metabolite IS is essential for maintaining the highest analytical rigor.

Bioanalytical Method Validation LC-MS/MS Matrix Effects

Improved Method Sensitivity and Dynamic Range for Low-Dose PK Studies

Validated LC-MS/MS methods employing a deuterated internal standard have enabled quantification of 4'-hydroxyphenyl carvedilol in human plasma at concentrations as low as 0.01 ng/mL (LLOQ) with a linear range extending to 10 ng/mL [1]. Another low-dose PK study (6.25 mg carvedilol) achieved an LLOQ of 0.050 ng/mL for the metabolite, demonstrating the sensitivity required to characterize its PK profile following clinically relevant low doses [2]. These figures highlight the capability of using a SIL-IS to support studies where metabolite concentrations are anticipated to be low or near the assay's detection limit.

Pharmacokinetics Low-Dose Quantification LC-MS/MS

Supporting Bioequivalence Studies with Regulatory-Grade Analytical Performance

A UPLC-MS/MS method utilizing deuterated internal standards for carvedilol and 4'-hydroxyphenyl carvedilol was successfully validated and applied to support a bioequivalence study of 12.5 mg carvedilol tablets in 34 healthy subjects [1]. The method demonstrated robust performance across a clinically relevant concentration range (0.05–50 ng/mL for carvedilol and 0.01-10 ng/mL for the metabolite) with precision (% CV) and accuracy values ranging from 0.74 to 3.88 and 96.4 to 103.3%, respectively, meeting stringent regulatory guidelines [1]. The successful application to a regulated study underscores the compound's utility as a reliable internal standard in pivotal clinical pharmacology trials.

Bioequivalence Regulatory Compliance Pharmacokinetics

Distinct PK Profile of 4-Hydroxyphenyl Carvedilol Necessitating Specific Quantification

The pharmacokinetic (PK) profile of 4'-hydroxyphenyl carvedilol is distinct from that of the parent drug, carvedilol. Following a single 6.25 mg oral dose of carvedilol in healthy volunteers, the maximum concentration (Cmax) was 21.26 ± 9.23 ng/mL for carvedilol and 2.42 ± 2.07 ng/mL for the metabolite; the area under the curve (AUC0-t) was 66.95 ± 29.45 ng.h/mL for carvedilol and 5.93 ± 3.51 ng.h/mL for the metabolite [1]. Furthermore, the metabolite is pharmacologically active, with β-blocking activity approximately 13 times more potent than the parent drug [2]. These distinct PK and PD properties underscore why quantification of the metabolite itself is necessary, as it cannot be inferred from the parent drug's concentration.

Pharmacokinetics Active Metabolite Therapeutic Drug Monitoring

Enabling CYP2D6 Pharmacogenetic Studies with Sensitive Metabolite Quantification

The metabolism of carvedilol to 4'-hydroxyphenyl carvedilol is primarily mediated by the polymorphic enzyme CYP2D6. Population PK-PD modeling has shown that carvedilol clearance in subjects with the CYP2D6*10/*10 genotype (intermediate metabolizers) is decreased by 32.8% compared to other groups [1]. This genetic variability directly impacts the formation and exposure of the active metabolite. To accurately assess the influence of CYP2D6 polymorphisms on metabolite PK, sensitive and specific quantification of 4'-hydroxyphenyl carvedilol is required, as demonstrated in studies where its plasma concentrations were determined in various CYP2D6 phenotype groups [1]. The use of a deuterated internal standard like 4-Hydroxyphenyl Carvedilol-d4 is fundamental to achieving the necessary analytical precision for such studies.

Pharmacogenetics CYP2D6 Polymorphism Metabolite PK

Optimized Application Scenarios for Carvedilol Metabolite 4-Hydroxyphenyl Carvedilol-d4


Regulated Bioequivalence and Clinical Pharmacology Studies

This compound is the preferred internal standard for quantifying 4'-hydroxyphenyl carvedilol in human plasma as part of regulatory bioequivalence studies. Its use ensures the analytical method meets the stringent precision and accuracy requirements (e.g., %CV 0.74-3.88) necessary for regulatory submission [1]. The method's validation over a clinically relevant range (0.01-10 ng/mL) and its successful application in a 34-subject trial for 12.5 mg carvedilol tablets provide a validated precedent that reduces method development time and regulatory risk for CROs and pharmaceutical companies [1].

Low-Dose Pharmacokinetic and Special Population Studies

For studies involving low doses of carvedilol (e.g., 6.25 mg) or investigations in special populations where metabolite concentrations may be low, this deuterated standard enables the high-sensitivity quantification (LLOQ down to 0.01 ng/mL) required for accurate PK characterization [REFS-1, REFS-2]. This application is critical for understanding the metabolite's exposure-response relationship in vulnerable groups such as pediatric or renally impaired patients, or in proof-of-concept trials for new drug formulations.

Pharmacogenetic and Drug-Drug Interaction (DDI) Investigations

Given the active metabolite's formation is dependent on CYP2D6, precise quantification using a matched SIL-IS is essential for studying how genetic polymorphisms (e.g., CYP2D6*10) alter metabolite exposure [1]. Similarly, for DDI studies assessing co-administered drugs that inhibit or induce CYP2D6, accurate measurement of 4'-hydroxyphenyl carvedilol is key to interpreting the interaction's clinical significance. The analytical robustness provided by the deuterated standard ensures that small, but potentially clinically relevant, changes in metabolite PK can be detected with confidence.

Method Development and Routine Bioanalysis in Preclinical Species

While validated in human plasma, the principles of using a deuterated internal standard to correct for matrix effects and extraction variability are directly transferable to preclinical species (e.g., rat, dog). Laboratories developing and validating LC-MS/MS methods for carvedilol and its active metabolite in animal matrices can use this compound to achieve similar levels of assay performance, as demonstrated in a rat plasma UPLC-MS/MS method with a validated range of 0.1-50 ng/mL for the metabolite [1]. This accelerates method transfer and harmonization between discovery and development phases.

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